N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a chloro-substituted methoxyphenyl group and a cyclohexylamino group attached to an acetamide backbone, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and cyclohexylamine.
Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.
Final Product Formation: The intermediate is then reacted with cyclohexylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxyphenyl derivative.
Reduction: Formation of 2-methoxyphenyl-2-(cyclohexylamino)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(ethylamino)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(propylamino)acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-20-14-8-7-11(16)9-13(14)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMPKGIWLBIXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CNC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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